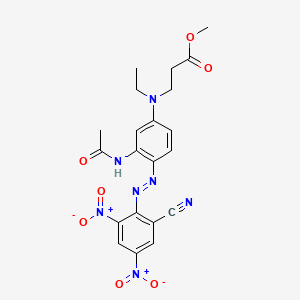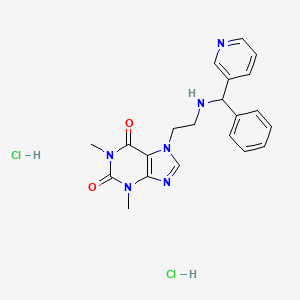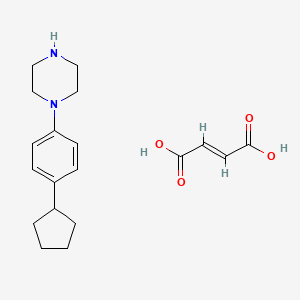
Cupric p-phenolsulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Cupric p-phenolsulfonate can be synthesized through a double decomposition reaction between cupric sulfate and barium p-phenolsulfonate . The reaction conditions typically involve dissolving both reactants in water, followed by mixing and allowing the reaction to proceed. The resulting product is then filtered, washed, and dried to obtain the desired compound.
In industrial production, the synthesis of this compound may involve more advanced techniques and equipment to ensure high purity and yield. The process generally includes precise control of reaction conditions such as temperature, pH, and concentration of reactants.
化学反应分析
Cupric p-phenolsulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions are typically copper oxides and sulfonic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine. The primary products are usually copper metal and phenolsulfonic acid.
Substitution: Substitution reactions involving this compound often occur in the presence of nucleophiles such as halides or amines. These reactions can lead to the formation of various substituted phenolsulfonates and copper complexes.
科学研究应用
Cupric p-phenolsulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in esterification reactions and as a reagent in various organic synthesis processes.
Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antimicrobial agents.
Medicine: this compound is investigated for its potential therapeutic applications, including its use in wound healing and as an antimicrobial agent.
作用机制
The mechanism of action of cupric p-phenolsulfonate involves its interaction with various molecular targets and pathways. In biological systems, the compound exerts its effects by disrupting the cell membranes of microorganisms, leading to cell death. This antimicrobial activity is primarily due to the copper ions, which can generate reactive oxygen species and interfere with essential cellular processes .
In chemical reactions, this compound acts as a catalyst by providing a surface for the reactants to interact, thereby lowering the activation energy and increasing the reaction rate. The copper ions in the compound play a crucial role in facilitating electron transfer and stabilizing reaction intermediates.
相似化合物的比较
Cupric p-phenolsulfonate can be compared with other similar compounds, such as:
Cupric sulfate: Both compounds contain copper ions, but cupric sulfate is primarily used in agriculture and as a reagent in analytical chemistry.
Cupric oxide: This compound is used in various applications, including as a catalyst and in the production of copper-based materials.
Cupric coordination compounds: These compounds, which include multiple anions, are used in the regulation of energetic materials and have unique structural and thermal properties.
This compound is unique due to its specific applications in electroplating and as an esterification catalyst, as well as its distinct chemical structure and properties.
属性
CAS 编号 |
547-56-8 |
|---|---|
分子式 |
C12H10CuO8S2 |
分子量 |
409.9 g/mol |
IUPAC 名称 |
copper;4-hydroxybenzenesulfonate |
InChI |
InChI=1S/2C6H6O4S.Cu/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 |
InChI 键 |
VKUSBGMTLPOBET-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




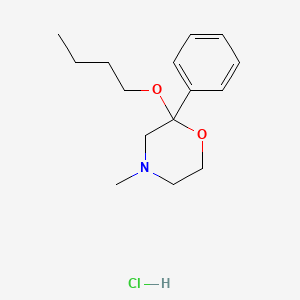
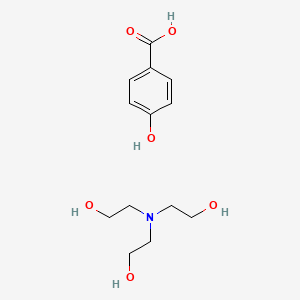
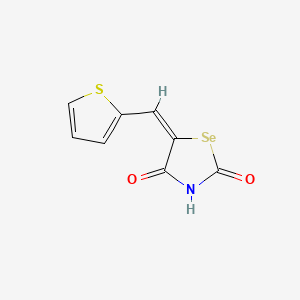
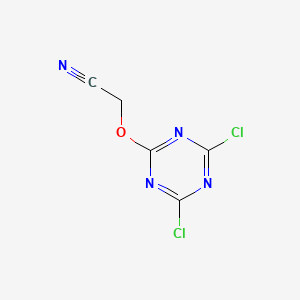
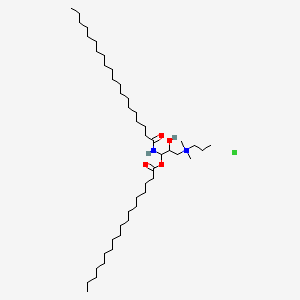

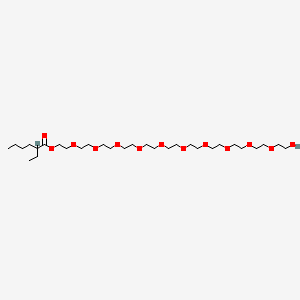

![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
